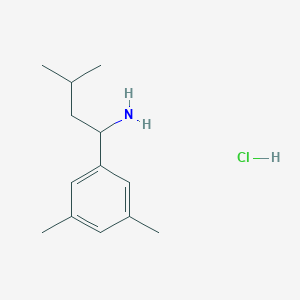
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride is a chemical compound with a complex structure, characterized by the presence of a dimethylphenyl group and a methylbutan-1-amine moiety
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 3,5-dimethylbenzyl chloride with 3-methylbutan-1-amine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations to improve yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research, with studies focusing on understanding its pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)-2-methylbutan-1-amine hydrochloride: This compound has a similar structure but with a different substitution pattern, leading to variations in its chemical and biological properties.
1-(3,5-Dimethylphenyl)-3-ethylbutan-1-amine hydrochloride: The presence of an ethyl group instead of a methyl group can result in different reactivity and applications.
1-(3,5-Dimethylphenyl)-3-methylpentan-1-amine hydrochloride: The longer carbon chain in this compound may affect its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H22ClN |
|---|---|
Molecular Weight |
227.77 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-9(2)5-13(14)12-7-10(3)6-11(4)8-12;/h6-9,13H,5,14H2,1-4H3;1H |
InChI Key |
OVWBWXOLMYFURS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CC(C)C)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


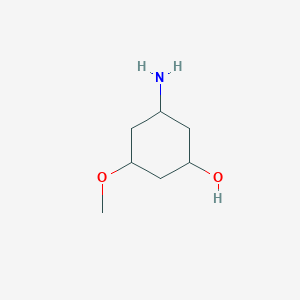

![N-{9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B14785541.png)
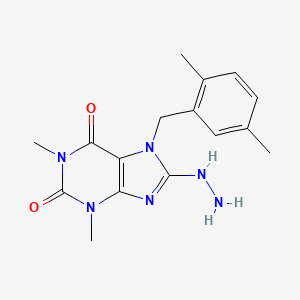
![2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B14785553.png)

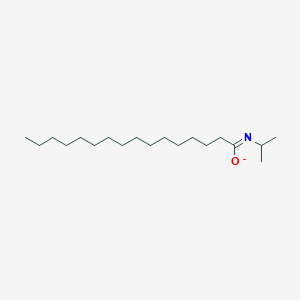
![Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B14785573.png)
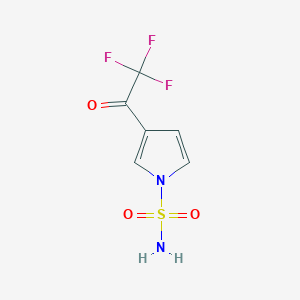
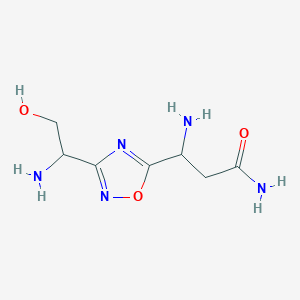
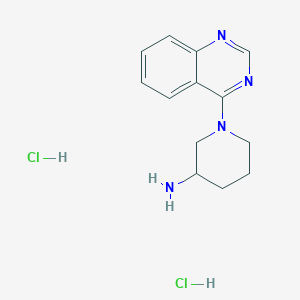

![1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-](/img/structure/B14785604.png)
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14785612.png)
